molecular formula C9H11BrClNO2 B1472109 Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride CAS No. 1638487-45-2

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

Cat. No.: B1472109
CAS No.: 1638487-45-2
M. Wt: 280.54 g/mol
InChI Key: TUTVUTQEKMXMIK-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Key vibrational modes include:

  • N–H stretch at 3350–3250 cm⁻¹ (amine group).
  • C=O stretch at 1720 cm⁻¹ (ester carbonyl).
  • C–Br stretch at 610 cm⁻¹ .

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.90 ppm (s, 3H, –OCH₃).
  • δ 4.10 ppm (s, 2H, –CH₂NH₂).
  • δ 7.45–7.55 ppm (m, 3H, aromatic protons).

¹³C NMR :

  • δ 167.2 ppm (ester carbonyl).
  • δ 132.1 ppm (C–Br).
  • δ 52.3 ppm (–OCH₃).

UV-Vis Spectroscopy

The compound exhibits a π→π transition at 265 nm (aromatic ring) and an n→π transition at 310 nm (amine and ester groups). Computational studies correlate these transitions with HOMO-LUMO energy gaps.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

Property Free Base Hydrochloride Salt
Molecular Formula C₉H₁₀BrNO₂ C₉H₁₁BrClNO₂
Melting Point 72–74°C >200°C (decomposes)
Solubility Soluble in DMSO, methanol Enhanced solubility in water
Stability Hygroscopic Stable under inert atmosphere
Hydrogen Bonding Intermolecular N–H···O Additional Cl⁻···H–N interactions

The hydrochloride salt exhibits improved crystallinity and thermal stability due to ionic lattice forces. The free base shows higher reactivity in nucleophilic substitutions, as the amine group is less protonated.

Computational Modeling of Electronic Structure and Charge Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO localized on the aromatic ring and aminomethyl group (−6.12 eV ).
  • LUMO localized on the ester carbonyl and bromine atom (−1.98 eV ).
  • NBO analysis shows charge transfer from the amine lone pair to the antibonding orbital of the ester group, stabilizing the molecule.

Electrostatic potential maps highlight regions of high electron density (oxygen and bromine atoms) and positive charge (protonated amine in the hydrochloride). The dipole moment (4.78 D ) and polarizability (28.3 ų ) indicate significant nonlinear optical potential.

Properties

IUPAC Name

methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8-4-7(10)3-2-6(8)5-11;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTVUTQEKMXMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride, a compound derived from the modification of benzoic acid, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₈BrClN O₂
  • Molecular Weight : 251.52 g/mol
  • CAS Number : 134-20-3

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Quorum Sensing : The compound has been shown to interfere with bacterial communication systems, particularly in Aeromonas sobria, by inhibiting the production of acyl-homoserine lactones (AHLs). This disruption reduces biofilm formation and motility, which are critical for bacterial virulence .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been noted to induce apoptosis in triple-negative breast cancer cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibacterial agents against resistant strains .

Case Studies and Experimental Data

  • Quorum Sensing Inhibition :
    • A study demonstrated that at a concentration of 0.5 μL/mL, this compound reduced biofilm formation by approximately 51.44% and swinging motility by 74.86% in Aeromonas sobria.
  • Cytotoxicity Assays :
    • In vitro assays using the MTT method revealed that the compound exhibited significant cytotoxic effects on MDA-MB-231 cells (a model for triple-negative breast cancer) with an IC50 value indicating potent activity compared to established chemotherapeutic agents .
  • Antimicrobial Efficacy :
    • The compound was tested against a panel of bacterial strains, showing promising results in inhibiting growth and biofilm formation, suggesting its utility in treating infections caused by biofilm-forming bacteria .

Comparative Analysis of Biological Activities

Activity TypeThis compoundReference
Quorum Sensing InhibitionSignificant reduction in biofilm formation (51.44%)
CytotoxicityInduced apoptosis in TNBC cells
AntimicrobialBroad-spectrum efficacy against resistant strains

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride has been identified as a potential inhibitor of PqsD, an enzyme involved in the virulence of Pseudomonas aeruginosa. This bacterium is known for causing infections in immunocompromised patients, making this compound a candidate for developing new antimicrobial agents .

Hepatitis C Virus Inhibition

Research indicates that derivatives of methyl 2-(aminomethyl)-5-bromobenzoate are utilized in synthesizing inhibitors for the NS5B RNA polymerase of the hepatitis C virus. This enzyme is crucial for viral replication, and targeting it can lead to effective antiviral therapies .

Plant Growth Regulation

The compound also shows promise as a plant growth regulator. Its application can enhance plant growth and yield, making it valuable in agricultural practices .

Case Study 1: PqsD Inhibition

A study conducted on various derivatives of methyl 2-(aminomethyl)-5-bromobenzoate demonstrated significant inhibition of PqsD activity. The structure-activity relationship (SAR) analysis revealed that modifications at the amino and bromo positions can enhance inhibitory effects, suggesting pathways for further drug development against Pseudomonas aeruginosa infections.

Case Study 2: Synthesis of NS5B Inhibitors

In a pharmaceutical research project, methyl 2-(aminomethyl)-5-bromobenzoate was employed to synthesize novel NS5B inhibitors. The synthesized compounds were tested for their antiviral activity, showing promising results that warrant further investigation into their efficacy and safety profiles.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundPqsD Inhibitor15
Derivative ANS5B Inhibitor20
Derivative BPlant Growth RegulatorN/A

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
  • Molecular Formula: C₉H₁₁BrClNO₂
  • Molecular Weight : 280.55 g/mol
  • CAS No.: 1638487-45-2
  • Purity : 97–99% (industrial and reagent grades)
  • Storage : 2–8°C for stability .

Structural Features :

  • A benzoate ester with a bromine substituent at the 5-position and an aminomethyl group at the 2-position.
  • The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical and synthetic applications .

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key Structural Elements :

Aromatic Bromine : Enhances molecular weight and reactivity in halogen-bonding interactions.

Aminomethyl Group: Provides a site for hydrogen bonding or further functionalization.

Hydrochloride Salt : Improves solubility compared to freebase forms.

Comparative Table :

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Similarity to Target
Methyl 2-(aminomethyl)-5-bromobenzoate HCl C₉H₁₁BrClNO₂ 280.55 Br (5-position), NH₂CH₂ (2-position) 1638487-45-2 Reference
2-(Aminomethyl)-5-fluoro-N-methylbenzamide HCl C₉H₁₂ClFN₂O 218.65 F (5-position), NH₂CH₂ (2-position) 569354-60-5 High (halogen, aminomethyl)
Methyl 3-(4-bromophenyl)propanoate C₁₀H₁₁BrO₂ 243.10 Br (4-position), ester 75567-84-9 Moderate (Br, ester)
N-[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(4-chlorophenyl)-1H-pyrazol-1-yl)propanamide HCl C₁₇H₂₃ClN₂OS 338.90 Cl, F, NH₂CH₂, amide N/A Moderate (halogens, aminomethyl)

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound offers superior water solubility compared to neutral esters like Methyl 3-(4-bromophenyl)propanoate .
  • Reactivity: Bromine’s larger atomic radius (vs.
  • Stability: The aminomethyl group in the target compound may confer sensitivity to oxidation, necessitating storage at 2–8°C, unlike simpler brominated esters .

Preparation Methods

Bromination of Methyl 2-Aminobenzoate

The selective bromination at the 5-position of methyl 2-aminobenzoate is critical. According to established procedures, bromination is performed using bromine or N-bromosuccinimide (NBS) in acidic or mixed solvent systems at low temperatures to control regioselectivity and limit dibromo impurities.

  • Typical Conditions:

    • Reagent: Bromine or NBS
    • Solvent: Glacial acetic acid or tetrahydrofuran (THF)
    • Temperature: 0 to 10°C, often maintained below 5°C to reduce dibromo by-products
    • Reaction time: 1 to 3 hours depending on scale and reagent
  • Example from industrial scale-up:

Entry Brominating Agent Equiv. Temp (°C) Time (h) Yield (%) Notes
1 NBS 1.2 0-5 3 92 Low dibromo impurity
2 Bromine 1.0 15 1 85 Higher dibromo impurity risk

This bromination step yields methyl 2-amino-5-bromobenzoate with high regioselectivity and yield, as demonstrated in large-scale reactions (70 kg batches) with yields around 90%.

Aminomethylation of Methyl 2-Amino-5-bromobenzoate

The introduction of the aminomethyl group at the 2-position typically involves a substitution reaction on the methyl ester or direct reductive amination on an aldehyde intermediate.

  • Synthetic Route Example:

    • Formation of 2-Amino-5-bromobenzaldehyde:

      • Brominated methyl 2-aminobenzoate is converted to the corresponding aldehyde via oxidation or formylation.
      • A method includes using tribromo-N-methyl-N-butylimidazole as a brominating agent followed by controlled extraction and purification.
    • Reductive Amination:

      • The aldehyde intermediate is subjected to reductive amination using ammonia or amine sources in the presence of reducing agents such as sodium borohydride.
      • Temperature control (0 to 5°C) is critical to avoid side reactions.
      • This step yields methyl 2-(aminomethyl)-5-bromobenzoate.
  • Reaction Conditions Summary:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination NBS in THF 0-5 3 90+ Minimized dibromo impurity
Oxidation to aldehyde Oxidizing agents (e.g., PCC or related) Room temp 2-4 85-90 Controlled to prevent overoxidation
Reductive amination NaBH4, NH3 or amine source, ethanol or MeOH solvent 0-5 8-10 80-85 Selective monoreduction

Formation of Hydrochloride Salt

The final product, this compound, is typically isolated by treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate), followed by crystallization.

  • This salt formation improves compound stability and facilitates purification.

Representative Research Findings and Data

Industrial Scale-Up Insights

  • The bromination step's temperature control is paramount to reduce dibromo impurities, which increase significantly above 5°C.
  • Using NBS instead of bromine allows for more controlled bromination and better yields.
  • The aminomethylation step benefits from low temperature and slow addition of reducing agents to maximize selectivity.

Environmental and Economic Considerations

  • The use of sodium hypochlorite and glacial acetic acid in related chlorination reactions (analogous to bromination) has been shown to be environmentally friendly with low toxicity and recyclable solvents.
  • Industrial processes emphasize cheap starting materials (e.g., dimethyl terephthalate derivatives) and scalable methods to reduce costs.

Summary Table of Preparation Steps

Step No. Process Starting Material Reagents/Conditions Temperature Time Yield (%) Key Notes
1 Selective Bromination Methyl 2-aminobenzoate NBS or Br2, glacial acetic acid or THF 0-5°C 1-3 h ~90 Control temp to minimize dibromo impurity
2 Oxidation to Aldehyde Methyl 2-amino-5-bromobenzoate Oxidants like PCC or tribromo-N-methyl-N-butylimidazole Room temp 2-4 h 85-90 Avoid overoxidation
3 Reductive Amination (Aminomethylation) 3,5-Dibromo-2-aminobenzaldehyde NaBH4, NH3, ethanol or MeOH 0-5°C 8-10 h 80-85 Slow reagent addition for selectivity
4 Hydrochloride Salt Formation Methyl 2-(aminomethyl)-5-bromobenzoate HCl in ethanol or ethyl acetate Ambient 1-2 h Quantitative Improves stability and purity

Q & A

Basic Question: What are the standard synthetic routes for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride, and how are reaction yields optimized?

Methodological Answer:
A common approach involves bromination of a methyl benzoate precursor followed by aminomethylation. For example, analogous compounds like 2-amino-5-bromophenol hydrochloride are synthesized using oxalyl chloride and THF under reflux, with acid hydrolysis (HCl) to isolate the hydrochloride salt . Key steps include:

  • Regioselective bromination : Use NBS (N-bromosuccinimide) in DMF at 0–5°C to minimize polybromination.
  • Aminomethylation : Introduce the aminomethyl group via Mannich reaction (formaldehyde/amine) or reductive amination (NaBH₃CN).
  • Yield optimization : Control stoichiometry (1.04–1.1 equiv. acylating agents) and reaction time (4–6 hours) to avoid side reactions like over-bromination or ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Reactant of Route 2
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Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

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